molecular formula C17H28N4O3 B8539420 Tert-butyl 4-(2-(3,4-diaminophenoxy)ethyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(3,4-diaminophenoxy)ethyl)piperazine-1-carboxylate

Cat. No. B8539420
M. Wt: 336.4 g/mol
InChI Key: VQNWFZCLZQUURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088767B2

Procedure details

A hydrogenation vessel was charged with tert-butyl 4-(2-(4-amino-3-nitrophenoxy)ethyl)piperazine-1-carboxylate (1.74 g, 4.76 mmol), ethanol (100 mL) and 10% palladium on charcoal (w/w 50% water) (1 g). The reaction vessel was shaken on a Parr Hydrogenation under an atmosphere of hydrogen gas (40 psi). The reaction was completed in 2 hours as determined by LCMS. The reaction mixture was filtered through a plug of Celite and washed with methanol. The filtered was evaporated under pressure to give 1.53 g of tert-butyl 4-(2-(3,4-diaminophenoxy)ethyl)piperazine-1-carboxylate (95% yield) and was used in the next step without any further purification. MS (EI): 337 (MH+).
Name
tert-butyl 4-(2-(4-amino-3-nitrophenoxy)ethyl)piperazine-1-carboxylate
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:23]=[CH:22][C:5]([O:6][CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[CH:4][C:3]=1[N+:24]([O-])=O>[Pd].C(O)C>[NH2:24][C:3]1[CH:4]=[C:5]([CH:22]=[CH:23][C:2]=1[NH2:1])[O:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1

Inputs

Step One
Name
tert-butyl 4-(2-(4-amino-3-nitrophenoxy)ethyl)piperazine-1-carboxylate
Quantity
1.74 g
Type
reactant
Smiles
NC1=C(C=C(OCCN2CCN(CC2)C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction vessel was shaken on a Parr Hydrogenation under an atmosphere of hydrogen gas (40 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtered was evaporated under pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(OCCN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.